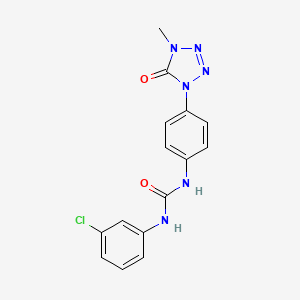

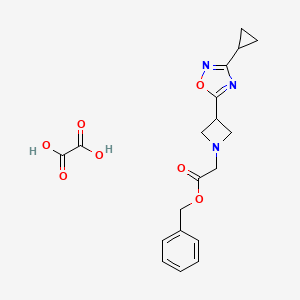

1-(3-氯苯基)-3-(4-(4-甲基-5-氧代-4,5-二氢-1H-四唑-1-基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their various pharmacological properties, including anticancer and antimicrobial activities, as well as their role in plant growth regulation .

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of acyl azides with amines. For example, a series of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents were synthesized with yields ranging from 33% to 80% . Similarly, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized by the reaction of acyl azides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole . These methods could potentially be applied to the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction. For instance, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was confirmed by spectral and single-crystal X-ray diffraction studies . Similarly, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . These techniques are crucial for confirming the molecular structure of the compound .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including condensation and cyclization reactions. For example, the synthesis of a pyrazole derivative involved a condensation/cyclization reaction of an enone with hydrazine hydrochloride . The reactivity of the compound towards different reagents and conditions could lead to the formation of various metabolites or derivatives with distinct biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and optical properties, can be characterized using techniques like polarimetry, HPLC, and IR spectroscopy. The enantiomer composition of a related compound, Galodif, was determined by chiral HPLC and polarimetry, and the absolute configuration of enantiomers was proposed . The crystal growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provided insights into its optical properties, including refractive index and second-harmonic generation efficiency . These properties are important for understanding the behavior of the compound in different environments and for its potential applications in various fields.

科学研究应用

杀虫活性

1-(4-氯苯基)-3-(2,6-二氯苯甲酰基)-脲和 1-(4-氯苯基)-3-(2,6-二氟苯甲酰基)-脲,密切相关的化合物,已被确定为一类新型杀虫剂的代表。这些化合物展示了前所未有的作用模式,显示出高杀虫活性,主要表现为由于表皮沉积缺陷而无法蜕皮或化蛹。这种独特的活性表明在害虫控制中具有潜在应用,并且对哺乳动物具有预期的安全性 (Mulder & Gijswijt, 1973)。

抗肿瘤活性

新型 1-(2,4-二氯苯基)-3-[4-芳基-5-(1H-1,2,4-三唑-1-基)噻唑-2-基]脲衍生物表现出有希望的抗肿瘤活性。这突出了该化合物在癌症治疗中的潜力,扩大了尿素衍生物在药物化学中的应用范围 (Ling 等,2008)。

细胞分裂素样活性及不定根增强

尿素衍生物,包括具有与所讨论化合物类似结构的化合物,已显示出调节细胞分裂和分化的作用。一些尿素衍生物表现出细胞分裂素样活性,甚至超过腺嘌呤化合物。该活性包括增强不定根形成,使这些化合物在植物形态发生研究中具有价值 (Ricci & Bertoletti, 2009)。

抗菌活性

含有二氧杂膦的研究表明,咪唑脲/羧酰胺具有显着的抗菌特性。这包括对抗耐药菌株的潜力,表明开发新抗生素的一个有希望的途径 (Rani 等,2014)。

缓蚀作用

尿素衍生物已被研究其在盐酸溶液中对低碳钢的缓蚀作用。这些化合物的存在显着降低了腐蚀,指出了在金属保护和保存技术中的应用 (Bahrami & Hosseini, 2012)。

属性

IUPAC Name |

1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUDJVUKVLFCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)

![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)

![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)

![N-(butan-2-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3011081.png)

![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)